Comprehensive Technical Guide to 2'-Bromo-5'-fluoro-2-hydroxyacetophenone: Chemical Identifiers, Synthesis, and Applications
Comprehensive Technical Guide to 2'-Bromo-5'-fluoro-2-hydroxyacetophenone: Chemical Identifiers, Synthesis, and Applications
Executive Summary
2'-Bromo-5'-fluoro-2-hydroxyacetophenone (systematically designated as 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one) is a highly reactive alpha-haloketone. It serves as a critical bifunctional building block in modern organic synthesis and medicinal chemistry. The unique substitution pattern—a fluorine atom at the 5-position and a hydroxyl group at the 2-position—imparts specific electronic and steric properties that strictly govern its reactivity[1]. This whitepaper provides an in-depth analysis of its chemical identifiers, mechanistic synthetic pathways, and downstream applications in drug discovery.
Chemical Identity and Structural Specifications
The precise identification of halogenated acetophenones is paramount for reproducibility in synthetic workflows. Table 1 consolidates the definitive chemical identifiers for this compound, cross-referenced from authoritative chemical databases [1], [2].
Table 1: Key Chemical Identifiers and Physical Properties
| Property | Value |
| Systematic Name | 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one |
| Common Synonyms | 2'-Bromo-5'-fluoro-2'-hydroxyacetophenone; 5-Fluoro-2-hydroxyphenacyl bromide |
| CAS Registry Number | 126581-65-5 |
| Molecular Formula | C₈H₆BrFO₂ |
| Molecular Weight | 233.03 g/mol |
| Canonical SMILES | O=C(CBr)c1cc(F)ccc1O |
| InChIKey | QFYYHGPQMZTLRB-UHFFFAOYSA-N |
Structural Causality: The architecture of this molecule dictates its chemical behavior. The presence of a strong intramolecular hydrogen bond between the 2'-hydroxyl proton and the carbonyl oxygen locks the molecule into a rigid, planar conformation[1]. Concurrently, the 5'-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the phenolic proton and enhances the electrophilicity of the carbonyl carbon. The alpha-bromine atom provides an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack.
Synthetic Methodology and Mechanistic Insights
The established synthetic pathway to 2'-bromo-5'-fluoro-2-hydroxyacetophenone involves the regioselective alpha-bromination of the precursor, 5'-fluoro-2'-hydroxyacetophenone[1].
Protocol 1: Regioselective Alpha-Bromination
-
Dissolution : Dissolve 1.0 equivalent of 5'-fluoro-2'-hydroxyacetophenone in glacial acetic acid to achieve a 0.5 M concentration.
-
Causality: Acetic acid serves a dual purpose as both a polar protic solvent and an acid catalyst, facilitating the tautomerization of the ketone into its reactive enol form.
-
-
Enolization & Halogen Addition : Add 1.05 equivalents of elemental bromine (Br₂) dropwise while maintaining the reaction vessel between 0°C and 10°C.
-
Causality: The low temperature controls the exothermic nature of the reaction and prevents over-bromination (e.g., dibromination at the alpha-carbon or electrophilic aromatic substitution on the phenyl ring). The acid-catalyzed enol acts as the nucleophile, attacking the electrophilic bromine molecule.
-
-
Quenching & Workup : Once HBr gas evolution ceases, pour the mixture into ice water to precipitate the product. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize residual acetic acid and HBr.
-
Purification : Recrystallize the crude product from an ethanol/water mixture to obtain pure crystals.
Self-Validating System: The reaction is macroscopically self-monitoring. The distinct red-brown color of Br₂ dissipates as it is consumed by the enol intermediate. The complete cessation of HBr gas evolution serves as the definitive indicator of reaction completion.
Synthetic workflow for alpha-bromination of 5'-fluoro-2'-hydroxyacetophenone.
Analytical Characterization Protocol
To ensure trustworthiness and structural integrity, the synthesized compound must be orthogonally validated using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)[1].
Protocol 2: Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) :
-
Self-Validation: The starting material exhibits a sharp methyl singlet at ~2.6 ppm. Upon successful bromination, this signal must completely disappear, replaced by a new two-proton singlet at ~4.5 ppm corresponding to the -CH₂Br group.
-
Aromatic Region: Complex splitting patterns will emerge due to proton-proton and proton-fluorine (³J_HF and ⁴J_HF) couplings.
-
Phenolic Proton: A sharp, downfield singlet (>11.0 ppm) indicates the intramolecularly hydrogen-bonded -OH.
-
-
LC-MS (ESI+) :
-
Self-Validation: The mass spectrum must display a characteristic isotopic doublet of equal intensity (1:1 ratio) at m/z 233 and 235 [M+H]⁺.
-
Causality: This exact 1:1 ratio is the definitive signature of a single naturally occurring bromine atom (⁷⁹Br and ⁸¹Br), orthogonally validating the mono-halogenated structure.
-
Applications in Drug Development (Heterocyclic Scaffolds)
Alpha-bromoketones are indispensable precursors for the synthesis of nitrogen- and sulfur-containing heterocycles, which are privileged pharmacophores in drug discovery[1].
Protocol 3: Hantzsch Thiazole Synthesis
-
Condensation : React the alpha-bromoketone with a thiourea derivative (1.1 eq) in refluxing ethanol.
-
Causality: Ethanol provides sufficient thermal energy to drive the reaction while maintaining reactant solubility without participating in side reactions.
-
-
Mechanism : The sulfur atom of thiourea acts as a soft nucleophile, performing an S_N2 attack on the alpha-carbon, displacing the bromide ion. Subsequently, the nitrogen atom attacks the highly electrophilic carbonyl carbon.
-
Cyclization & Dehydration : The intermediate undergoes intramolecular cyclization followed by the elimination of water (dehydration) to yield a fully aromatized 2-amino-4-(5-fluoro-2-hydroxyphenyl)thiazole derivative.
Self-Validating System: The formation of the thiazole ring is confirmed by the appearance of a characteristic thiazole C₅-H proton singlet in the ¹H NMR spectrum (typically around 7.0 - 7.5 ppm) and the loss of the carbonyl stretching frequency (~1680 cm⁻¹) in the IR spectrum.
Hantzsch thiazole synthesis pathway utilizing the alpha-bromoketone intermediate.
Handling, Safety, and Storage Protocols
Due to the presence of the alpha-bromoacetyl moiety, this compound is a potent alkylating agent and a severe lachrymator [3].
-
GHS Classification : Danger. Causes severe skin burns and eye damage (H314); may cause respiratory irritation (H335)[3].
-
Handling Protocol : Must be handled in a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood. Nitrile gloves (double-gloved) and a face shield are mandatory to prevent exposure to corrosive dust or vapors.
-
Storage Protocol : Store under an inert atmosphere (Argon or N₂) at 2-8°C.
-
Causality: The inert gas prevents oxidative degradation, while low temperatures and strict protection from light prevent the photolytic cleavage of the labile C-Br bond, preserving the integrity of the reagent for downstream coupling[2].
-
Caption: Synthesis of 5'-Fluoro-2'-hydroxyacetophenone via Fries Rearrangement.
Caption: Synthesis of 2-Bromo-5'-fluoro-2'-hydroxyacetophenone.